molecular formula C20H15ClO4 B11299564 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11299564
M. Wt: 354.8 g/mol
InChI Key: QJPBFTPUIARFPI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes This compound is characterized by its unique structure, which includes a pyrano[2,3-f]chromene core with various substituents, including a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is reacted with appropriate reagents under specific conditions . The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyranochromenes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is unique due to its specific substituents and the resulting biological activities. The presence of the 4-chlorophenyl group and the two methyl groups contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different levels of activity or selectivity towards specific biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15ClO4

Molecular Weight

354.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C20H15ClO4/c1-10-7-16-19(11(2)8-17(23)24-16)20-18(10)14(22)9-15(25-20)12-3-5-13(21)6-4-12/h3-8,15H,9H2,1-2H3

InChI Key

QJPBFTPUIARFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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